Ibandronate sodium monohydrate

Overview

Description

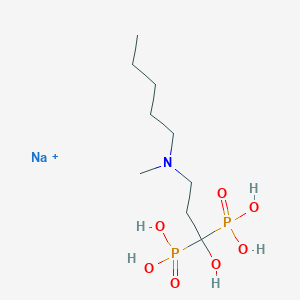

Ibandronate sodium monohydrate is a highly potent nitrogen-containing bisphosphonate used for the treatment of osteoporosis . It inhibits bone resorption as a sodium salt . It is also used to prevent and treat certain types of bone loss (osteoporosis) which causes bones to become thinner and break more easily .

Synthesis Analysis

Ibandronic acid is suspended in water and added with 1M NaOH to pH 4.3-4. The resulting clear solution is filtered through a 0.22 micron filter, frozen to -40°C and lyophilized (< 100 mbar, 0-40°C), to give amorphous monosodium ibandronate with a water content of less than 2% .

Molecular Structure Analysis

The solid state characterization of Ibandronate sodium monohydrate has been performed by X-ray single crystal diffraction analysis. It crystallizes as a monohydrate salt in the triclinic system, space group P-1, with Z = 2, a = 5.973 (1) Å, b = 9.193 (1) Å, c = 14.830 (2) Å, α = 98.22 (1)°, β = 98.97 (1)°, γ = 93.74 (1)°, V = 792.9 (2) Å .

Chemical Reactions Analysis

A reversed-phase method for determination of Ibandronate sodium monohydrate in pharmaceutical tablets is introduced by employing an online postcolumn ligand exchange reaction to enable photometric detection .

Physical And Chemical Properties Analysis

The molecular formula of Ibandronate sodium monohydrate is C9 H22 N O7 P2 . Na . H2 O and its molecular weight is 359.23 .

Scientific Research Applications

Osteoporosis Treatment

Ibandronate Sodium Monohydrate is primarily used in the treatment and prevention of osteoporosis in postmenopausal women. It works by increasing bone mineral density and decreasing bone resorption, which helps to prevent fractures .

Bone Metabolism Research

In vitro studies have shown that Ibandronate can influence bone metabolism by increasing the proliferation of osteoblasts (bone-forming cells) and decreasing the activity of osteoclasts (bone-resorbing cells) .

Angiogenesis Inhibition

There is evidence to suggest that Ibandronate may also inhibit angiogenesis, which is the formation of new blood vessels. This could have potential implications in the treatment of diseases where angiogenesis plays a role, such as cancer .

Analytical Chemistry

Ibandronate Sodium Monohydrate’s highly polar aliphatic nature makes it a subject of interest in analytical chemistry, particularly in developing methods for its detection and quantification in pharmaceutical formulations .

Synthesis and Characterization

Research into the synthesis and structural characterization of Ibandronate Sodium Monohydrate provides insights into its physical and chemical properties, which is essential for its application in pharmaceuticals .

Quality Control

As a USP reference standard, Ibandronate Sodium Monohydrate is used in specified quality tests and assays to ensure the quality and consistency of pharmaceutical products containing ibandronate .

Mechanism of Action

Target of Action

Ibandronate sodium monohydrate, a third-generation bisphosphonate, primarily targets osteoclasts . Osteoclasts are cells that break down bone tissue, a process known as bone resorption. By targeting osteoclasts, ibandronate can effectively inhibit bone resorption .

Mode of Action

Ibandronate’s mode of action is based on its affinity for hydroxyapatite , a component of the mineral matrix of bone . When osteoclasts resorb bone, they cause local acidification, which releases the bisphosphonate. The bisphosphonate is then taken into the osteoclast by fluid-phase endocytosis . Once inside the osteoclast, the bisphosphonate inhibits the cell’s bone-resorbing activity .

Biochemical Pathways

Ibandronate affects the mevalonate pathway within osteoclasts . It inhibits key components of this pathway, including farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate . These components are essential for the post-translational prenylation of GTP-binding proteins like Rap1 . The lack of prenylation interferes with the function of these proteins, leading to apoptosis, or programmed cell death . Ibandronate also activates caspase-3, which contributes to apoptosis .

Pharmacokinetics

Oral ibandronate has a bioavailability of 0.63% . In a study of healthy males, a 10mg oral dose had a peak time (Tmax) of 1.1±0.6 hours and a peak concentration (Cmax) of 4.1±2.6ng/mL . The terminal half-life of ibandronate can be up to 157 hours . Approximately 50% to 60% of the absorbed dose is excreted unchanged in the urine .

Result of Action

The primary result of ibandronate’s action is a decrease in the rate of bone resorption , leading to an indirect increase in bone mineral density . This makes bones stronger and reduces the risk for bone fractures . It is used to prevent and treat osteoporosis in postmenopausal women .

Action Environment

The action of ibandronate is influenced by various environmental factors. For instance, it should be administered orally with a full glass of plain water at least 60 minutes prior to any food, beverages, or medications . This is because the absorption of ibandronate can be affected by food and certain medications . Additionally, ibandronate’s efficacy can be influenced by the patient’s renal function . Patients with impaired renal function may have higher exposure to the drug .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions of Ibandronate sodium monohydrate are mainly focused on improving its intestinal absorption. Co-crystals of Ibandronate with gluco- or galactopyranoside derivatives are being studied to improve its bioavailability . Furthermore, it is suggested to take Ibandronate with a full glass of water at least 60 minutes before the first food, drink, or drugs of the day .

properties

IUPAC Name |

sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO7P2.Na.H2O/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDRTGFACFYFCT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24NNaO8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930252 | |

| Record name | Sodium hydrogen {1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ibandronate sodium | |

CAS RN |

138926-19-9, 138844-81-2 | |

| Record name | Ibandronate sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138926199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrogen {1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-methyl-N-pentyl) amino-1-hydroxypropane-1,1-diphosphonic acid monosodium salt monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ibandronate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBANDRONATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J12U072QL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoic acid](/img/structure/B1674060.png)

![(2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoic acid](/img/structure/B1674066.png)

![(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid](/img/structure/B1674067.png)

![1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea](/img/structure/B1674069.png)

![5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B1674071.png)

![N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide](/img/structure/B1674073.png)

![propan-2-yl (2S)-2-[[2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B1674074.png)

![3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1674075.png)

![4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid](/img/structure/B1674079.png)